PPARδ Binding & Isoform Selectivity
L-165041 demonstrates high-affinity binding to PPARδ with a Ki of 6 nM and exhibits >100-fold selectivity over PPARγ (Ki ≈730 nM) [1]. In comparative reporter gene assays, L-165041 was identified as the most potent and selective agonist for human PPARδ among a panel that included GW7647, WY-14-643, GW501516, BRL49653, ciglitazone, and pioglitazone [2]. This selectivity profile distinguishes L-165041 from pan-PPAR agonists or PPARγ-preferring ligands.
| Evidence Dimension | PPARδ binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki = 6 nM for PPARδ; Ki ≈730 nM for PPARγ |
| Comparator Or Baseline | GW501516 (reported EC50 = 1.6 nM for rhesus PPARδ, EC50 = 24 nM for mouse PPARδ) [3]; panel of PPAR agonists |
| Quantified Difference | >100-fold selectivity for PPARδ over PPARγ; ranked most selective for hPPARδ in comparative panel |
| Conditions | In vitro competitive binding assay; human PPARδ/γ LBD-GAL4 transactivation in HG5LN reporter cells |
Why This Matters
High PPARδ selectivity minimizes confounding PPARγ-mediated effects on adipogenesis and insulin sensitization, critical for clean target validation studies.
- [1] TargetMol. L-165041 Product Datasheet. CAS 79558-09-1. View Source
- [2] Seimandi M, et al. Differential responses of PPARα, PPARδ, and PPARγ reporter cell lines to selective PPAR synthetic ligands. Anal Biochem. 2005;344(1):8-15. View Source
- [3] Oliver WR Jr, et al. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport. Proc Natl Acad Sci U S A. 2001;98(9):5306-5311. View Source
